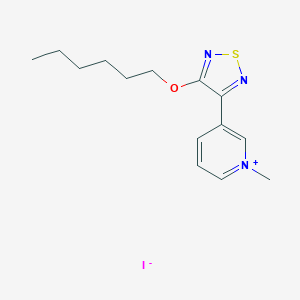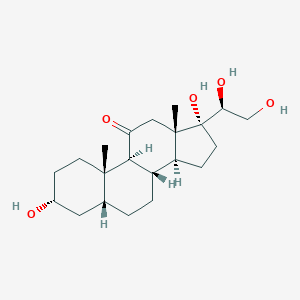
Diphenyliodonium iodide
Descripción general
Descripción
Diphenyliodonium Iodide is a catalyst used in radical polymerizations . It has a linear formula of C12H10I2 and a molecular weight of 408.022 .
Synthesis Analysis
Diphenyliodonium Iodide can be synthesized from Iodobenzene and Benzene . More details about its synthesis can be found in the literature .Molecular Structure Analysis
The molecular structure of Diphenyliodonium iodide consists of separate, virtually linear I 3− anions and C12H10I+ cations . The structure of diphenyliodonium iodide is T-shaped, where iodine’s two bonds to aryl groups are complemented by a third interaction with the counterion .Chemical Reactions Analysis
Diphenyliodonium Iodide is known to react via a radical mechanism whereby an electron is abstracted from a nucleophile to form a radical, which then adds back to the nucleophile to form covalent adducts .Physical And Chemical Properties Analysis
Diphenyliodonium Iodide has a molecular weight of 408.02 g/mol. It has no hydrogen bond donor count, one hydrogen bond acceptor count, and two rotatable bond counts .Aplicaciones Científicas De Investigación
Organic Synthesis and Arylation Reactions
Since the 1950s, diaryliodonium salts (including DPI) have been valuable in arylation reactions. DPI participates in C–I bond formation, allowing efficient functionalization of organic molecules. Researchers have employed DPI in one-pot double functionalization, streamlining complex syntheses .
Food Preservation and Quality Enhancement
Recent studies explored DPI’s impact on food quality. For instance:
- Fresh-Cut Yam Preservation : DPI inhibits bisdemethoxycurcumin accumulation in fresh-cut yam, preventing yellowing. It suppresses phenylpropanoid pathway enzymes, limiting bisdemethoxycurcumin biosynthesis .
Guo, S., Ma, Y., Liang, H., Zhao, X., & Wang, D. (2021). The effect of diphenyliodonium iodide treatment on bisdemethoxycurcumin accumulation in fresh-cut yam. International Journal of Food Science, 1-10. Read more Diaryliodonium(III) Salts in One-Pot Double Functionalization of C–IIII Bonds. Organic & Biomolecular Chemistry, 2022, 20, 1-6. Read more
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Diphenyliodonium iodide is an organic compound commonly used in catalysts and photoinitiators . It has been found to interact with various targets, including enzymes involved in the phenylpropanoid pathway . These enzymes include phenylalanine ammonia lyase (PAL), cinnamate-4 hydroxylase (C4H), and 4-coumarate coenzyme A ligase (4CL) . These enzymes play crucial roles in the biosynthesis of various secondary metabolites in plants .
Mode of Action
Diphenyliodonium iodide acts by inhibiting the activities of major enzymes in the phenylpropanoid pathway . It limits the levels of PAL, C4H, and 4CL transcription and lowers the contents of related metabolites . It also restrains the downstream transcription level of curcumin synthase (CURS), which significantly impacts the synthesis of bisdemethoxycurcumin .
Biochemical Pathways
The primary biochemical pathway affected by diphenyliodonium iodide is the phenylpropanoid pathway . This pathway is responsible for the biosynthesis of a wide range of secondary metabolites in plants, including flavonoids, lignins, and other phenolic compounds . By inhibiting key enzymes in this pathway, diphenyliodonium iodide can significantly affect the production of these metabolites .
Pharmacokinetics
It’s known that diphenyliodonium iodide is used as an inhibitor of the production of reactive oxygen species (ros) and shows critical pharmacological activities .
Result of Action
The primary result of diphenyliodonium iodide’s action is the inhibition of bisdemethoxycurcumin accumulation in fresh-cut yam . This is achieved through the suppression of the phenylpropanoid pathway and bisdemethoxycurcumin biosynthesis . The total bisdemethoxycurcumin in fresh-cut yam treated with diphenyliodonium iodide is markedly inhibited .
Propiedades
IUPAC Name |
diphenyliodanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.HI/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIRVUAXANLUPO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-84-0 (Parent) | |
| Record name | Diphenyliodonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10944820 | |
| Record name | Diphenyliodanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2217-79-0 | |
| Record name | Diphenyliodonium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyliodonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyliodanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyliodonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester](/img/structure/B145578.png)





![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B145595.png)

